[2-(2-METHOXYPHENYL)ETHYL]({[4-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
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Overview
Description
2-(2-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE is an organic compound with the molecular formula C17H18F3NO It is a derivative of benzylamine, featuring both methoxy and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE typically involves the reaction of 2-methoxyphenylethylamine with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog without the methoxy and trifluoromethyl groups.
2-Methoxyphenylethylamine: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzylamine: Lacks the methoxy group.
Uniqueness
2-(2-METHOXYPHENYL)ETHYLPHENYL]METHYL})AMINE is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-22-16-5-3-2-4-14(16)10-11-21-12-13-6-8-15(9-7-13)17(18,19)20/h2-9,21H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJAHHBQBBUEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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